

An In-depth Technical Guide to PEN(mouse) TFA and its Function

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Compound of Interest

Compound Name: **PEN(mouse) TFA**

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Abstract

PEN(mouse) is a neuropeptide derived from the proSAAS precursor protein, playing a significant role in neuromodulatory processes, particularly in the regulation of feeding and metabolism.^{[1][2]} Identified as an endogenous agonist for the G protein-coupled receptor GPR83, PEN(mouse) initiates a cascade of intracellular signaling events upon binding.^{[2][3][4]} This technical guide provides a comprehensive overview of **PEN(mouse) TFA**, including its function, signaling pathways, and detailed experimental protocols for its study. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common result of the purification process using high-performance liquid chromatography (HPLC).^{[5][6][7]} While the TFA salt can influence the peptide's net weight and solubility, it typically does not interfere with in vitro biological assays.^{[5][6]}

Core Function of PEN(mouse)

PEN(mouse) is most notably involved in the central regulation of energy homeostasis. It is abundantly expressed in the brain, with high concentrations in the hypothalamus, a key region for appetite control.^{[1][2]} Studies have demonstrated that direct administration of antibodies that sequester PEN leads to a significant reduction in food intake in fasted mice, underscoring its orexigenic (appetite-stimulating) role.^[1] The interaction of PEN with its receptor, GPR83, is the primary mechanism through which it exerts its physiological effects.

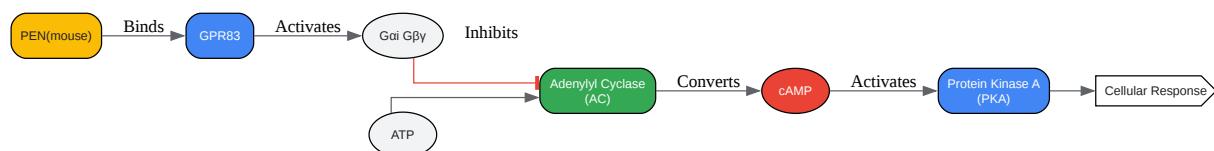
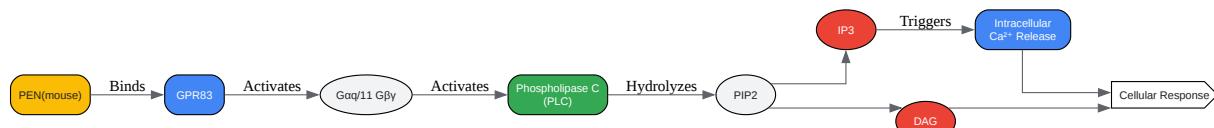
The PEN(mouse)-GPR83 Signaling Axis

PEN(mouse) acts as a ligand for GPR83, a class A G protein-coupled receptor (GPCR).^[2] The binding of PEN to GPR83 initiates conformational changes in the receptor, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling cascades. Experimental evidence suggests that GPR83 can couple to multiple G protein subtypes, primarily G_q and G_i, leading to the modulation of distinct second messenger pathways.^[8]

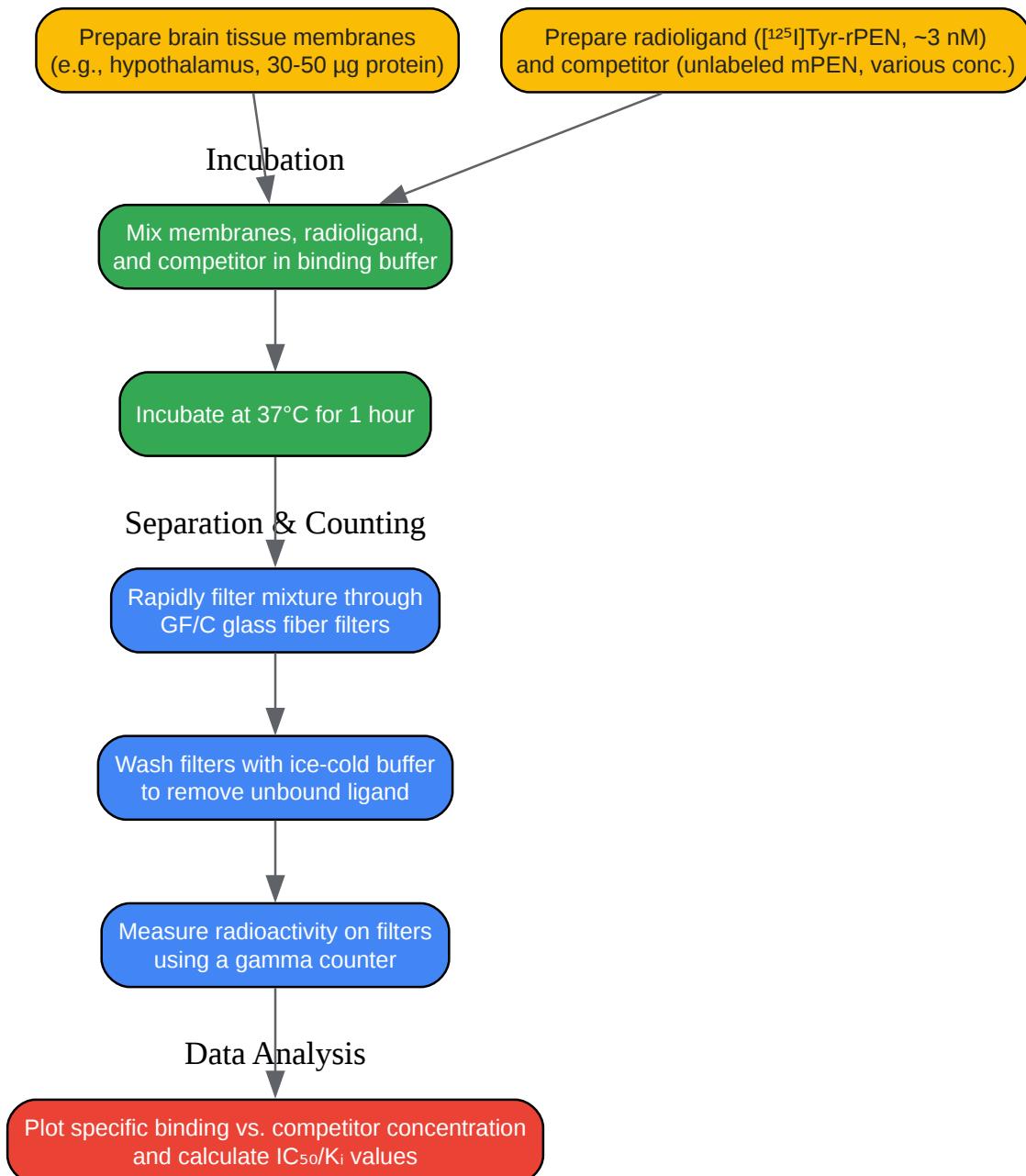
Signaling Pathways

G_q-Mediated Pathway:

Upon activation by PEN, GPR83 can couple to G_q proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ can modulate a variety of cellular processes.



Preparation

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